molecular formula C16H12O2S B13897968 [2-(1-Benzothien-2-yl)phenyl]acetic acid

[2-(1-Benzothien-2-yl)phenyl]acetic acid

Cat. No.: B13897968
M. Wt: 268.3 g/mol
InChI Key: WDSPYBULHZVHQG-UHFFFAOYSA-N
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Description

[2-(1-Benzothien-2-yl)phenyl]acetic acid is an organic compound that belongs to the class of benzothiophene derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-(1-Benzothien-2-yl)phenyl]acetic acid typically involves the formation of the benzothiophene ring followed by the introduction of the phenylacetic acid moiety. One common method involves the cyclization of 2-mercaptobenzaldehyde with an appropriate acetylene derivative under acidic conditions to form the benzothiophene core. This is followed by a Friedel-Crafts acylation reaction to introduce the phenylacetic acid group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

[2-(1-Benzothien-2-yl)phenyl]acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiophene ring to a dihydrobenzothiophene.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzothiophene ring.

Scientific Research Applications

Chemistry

In chemistry, [2-(1-Benzothien-2-yl)phenyl]acetic acid is used as a building block for the synthesis of more complex molecules

Biology

In biological research, benzothiophene derivatives, including this compound, are studied for their potential therapeutic properties. These compounds have shown promise in the development of anti-inflammatory, anti-cancer, and antimicrobial agents.

Medicine

In medicine, this compound and its derivatives are investigated for their potential as drug candidates. Their ability to interact with various biological targets makes them attractive for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in the development of polymers, dyes, and other advanced materials.

Mechanism of Action

The mechanism of action of [2-(1-Benzothien-2-yl)phenyl]acetic acid involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the derivative being studied.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: Another sulfur-containing heterocycle with similar biological activities.

    Benzofuran: A structurally related compound with a furan ring instead of a thiophene ring.

    Benzimidazole: A nitrogen-containing heterocycle with diverse pharmacological properties.

Uniqueness

[2-(1-Benzothien-2-yl)phenyl]acetic acid is unique due to its specific combination of a benzothiophene ring and a phenylacetic acid moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C16H12O2S

Molecular Weight

268.3 g/mol

IUPAC Name

2-[2-(1-benzothiophen-2-yl)phenyl]acetic acid

InChI

InChI=1S/C16H12O2S/c17-16(18)10-11-5-1-3-7-13(11)15-9-12-6-2-4-8-14(12)19-15/h1-9H,10H2,(H,17,18)

InChI Key

WDSPYBULHZVHQG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(S2)C3=CC=CC=C3CC(=O)O

Origin of Product

United States

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